1,8-Naphthyridine, 1-oxide
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Overview
Description
1,8-Naphthyridine, 1-oxide is an organic compound with the molecular formula C₈H₆N₂O. It is a derivative of 1,8-naphthyridine, which is a heterocyclic compound containing two nitrogen atoms in a fused ring system. This compound is of significant interest due to its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1,8-naphthyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired 1-oxide derivative .
Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst. This reaction is performed in water under an air atmosphere and results in the formation of this compound with yields ranging from 62% to 88% .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with various carbonyl compounds, is a widely used method. This reaction can be performed in water as a solvent, making it an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent 1,8-naphthyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
1,8-Naphthyridine, 1-oxide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antibacterial agents, such as enoxacin and trovafloxacin.
Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Coordination Chemistry: This compound acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biological Research: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1,8-naphthyridine, 1-oxide involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and disrupting cellular processes.
Coordination Chemistry: As a ligand, it forms stable complexes with transition metals, influencing their electronic and catalytic properties.
Comparison with Similar Compounds
1,8-Naphthyridine, 1-oxide can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
Isoquinolines: Similar to quinolines but with the nitrogen atom in a different position, also used in medicinal chemistry.
The uniqueness of this compound lies in its ability to form stable metal complexes and its diverse biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
27284-59-9 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-oxido-1,8-naphthyridin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-2-4-7-3-1-5-9-8(7)10/h1-6H |
InChI Key |
MCGAWOWJMCDJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
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